molecular formula C10H10N2 B089377 4-methyl-1-phenyl-1H-Pyrazole CAS No. 14766-43-9

4-methyl-1-phenyl-1H-Pyrazole

Cat. No.: B089377
CAS No.: 14766-43-9
M. Wt: 158.2 g/mol
InChI Key: ADHPAHRITFHGGD-UHFFFAOYSA-N
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Description

4-methyl-1-phenyl-1H-Pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms The presence of a phenyl group at position 1 and a methyl group at position 4 distinguishes this compound from other pyrazole derivatives

Preparation Methods

4-methyl-1-phenyl-1H-Pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones. For instance, the reaction of phenylhydrazine with 4-methyl-1,3-diketone under acidic conditions can yield this compound. Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-methyl-1-phenyl-1H-Pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

Scientific Research Applications

4-methyl-1-phenyl-1H-Pyrazole has been extensively studied for its applications in:

    Medicinal Chemistry: This compound exhibits potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: Researchers have explored its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Comparison with Similar Compounds

4-methyl-1-phenyl-1H-Pyrazole can be compared with other pyrazole derivatives such as:

    1-Phenyl-3-methylpyrazole: Similar in structure but with the methyl group at position 3, this compound exhibits different reactivity and biological activity.

    1-Phenyl-5-methylpyrazole: The methyl group at position 5 alters the electronic distribution within the ring, affecting its chemical properties.

    1-Phenyl-4-ethylpyrazole: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic characteristics.

This compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

4-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-7-11-12(8-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHPAHRITFHGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401417
Record name 1-PHENYL-4-METHYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14766-43-9
Record name 1-PHENYL-4-METHYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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